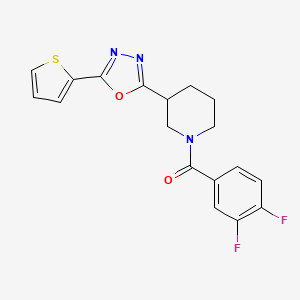

(3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2S/c19-13-6-5-11(9-14(13)20)18(24)23-7-1-3-12(10-23)16-21-22-17(25-16)15-4-2-8-26-15/h2,4-6,8-9,12H,1,3,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQVVSFYGLQEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NN=C(O3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-Difluorophenyl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , also known as CAS No. 1105200-04-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound exhibits a unique structural arrangement that may influence its pharmacological properties. The molecular formula is with a molecular weight of approximately 375.39 g/mol.

Structural Features

The compound consists of several key structural components:

- 3,4-Difluorophenyl Group : The presence of fluorine atoms enhances the electronic properties of the molecule.

- Piperidine Ring : This moiety is often associated with various biological activities and can influence the compound's interaction with biological targets.

- Thiophene and Oxadiazole Moieties : These heterocycles are known for their roles in drug development due to their diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that modifications in the oxadiazole structure could enhance antitumor activity by targeting specific pathways involved in cancer cell survival.

Antimicrobial Properties

The incorporation of thiophene and oxadiazole rings has been linked to antimicrobial activity. Compounds featuring these structures have been reported to possess significant inhibitory effects against bacterial and fungal strains. Research indicates that the electron-withdrawing nature of the fluorine substituents may enhance membrane permeability, allowing for greater antimicrobial efficacy.

Anti-inflammatory Effects

Inflammation-related diseases are a major focus in drug development. Compounds similar to this compound have been observed to modulate inflammatory pathways effectively. In vitro studies have shown a reduction in pro-inflammatory cytokines when treated with related compounds, suggesting potential for use in inflammatory disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on MCF-7 breast cancer cells with IC50 values in low micromolar range. |

| Study 2 | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were notably low. |

| Study 3 | Anti-inflammatory Properties | Reduced levels of IL-6 and TNF-alpha in LPS-stimulated macrophages by over 50%. |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammation and cancer progression.

- Modulation of Cell Signaling : Interaction with specific receptors or pathways that regulate cell growth and immune responses.

- Membrane Disruption : Enhanced permeability due to fluorine substitution may lead to increased uptake in microbial cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heterocyclic Core Modifications

(a) Oxadiazole vs. Pyrazoline ()

Compounds such as (3,4-Dimethoxyphenyl)(3-(2-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3b) share a thiophene and aryl group but replace the oxadiazole with a pyrazoline ring. Pyrazolines are partially saturated, which may reduce planarity and alter binding interactions compared to the fully conjugated oxadiazole.

(b) Oxadiazole vs. Triazole ()

The triazole-containing compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone features a sulfonyl group and triazole core. Triazoles are more electron-rich than oxadiazoles, which might reduce metabolic stability but improve solubility. The oxadiazole in the target compound likely offers superior resistance to enzymatic degradation, a critical factor in drug development .

(c) Oxadiazole vs. Thiadiazole ()

The thiadiazole-thiazolidinone hybrid 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one replaces oxygen with sulfur in the heterocycle. Sulfur’s larger atomic size and polarizability may enhance hydrophobic interactions but reduce hydrogen-bonding capacity. The oxadiazole’s oxygen atoms could provide stronger dipole interactions, favoring target engagement in polar environments .

Substituent Effects

(a) Fluorine Substitution

The 3,4-difluorophenyl group in the target compound contrasts with mono-fluorophenyl (e.g., 4-fluorophenyl in ) or non-fluorinated analogs.

(b) Piperidine vs. Methylpiperidine ()

The compound 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone includes a methylpiperidine group. Methyl substitution may sterically hinder interactions or alter basicity compared to the unsubstituted piperidine in the target compound. The latter’s piperidine could offer better conformational flexibility for target binding .

Physicochemical Properties

A comparison of physical properties is summarized below:

The target compound’s lack of reported melting point or yield suggests further characterization is needed.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates are involved?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring. A common approach is:

Cyclization : React a thiophene-2-carbohydrazide derivative with a piperidine-containing precursor under acidic conditions (e.g., POCl₃) to form the oxadiazole core .

Coupling : Introduce the 3,4-difluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .

Key intermediates include the thiophene-functionalized hydrazide and the piperidine-oxadiazole precursor. Purity is ensured via column chromatography (silica gel, petroleum ether/ethyl acetate) .

Basic: How can researchers confirm the compound’s structural integrity post-synthesis?

Answer:

Use a combination of:

- NMR Spectroscopy : Analyze - and -NMR to verify proton environments and carbon frameworks. For example, thiophen-2-yl protons appear as distinct doublets (~δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- FT-IR : Identify oxadiazole C=N stretches (~1600–1650 cm) and ketone C=O (~1700 cm) .

Advanced: How to optimize reaction yields when synthesizing the piperidine-oxadiazole core?

Answer:

- Solvent Selection : Use ethanol or glacial acetic acid for cyclization; these solvents enhance nucleophilicity and stabilize intermediates .

- Catalysis : Add trace HCl or H₂SO₄ to accelerate hydrazide cyclization .

- Temperature Control : Reflux at 60–80°C for 5–8 hours balances reaction rate and byproduct suppression .

Monitor progress via TLC (petroleum ether/ethyl acetate, 4:1) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

- Dynamic Effects : Check for tautomerism in the oxadiazole ring or rotational barriers in the piperidine moiety, which may split signals .

- Impurity Profiling : Compare with synthesized intermediates to identify unreacted starting materials or side products .

- Variable Temperature (VT) NMR : Use to detect conformational changes or solvent interactions .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation of the oxadiazole ring.

- Moisture Control : Use desiccants; the ketone group may hydrolyze in humid conditions .

- Light Sensitivity : Thiophene and difluorophenyl groups are prone to photodegradation; avoid UV exposure .

Advanced: How to design a bioactivity study targeting kinase inhibition?

Answer:

- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to the compound’s aromatic/heterocyclic motifs .

- Assay Design :

- SAR Analysis : Modify the thiophene or difluorophenyl groups to probe binding interactions .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water (70:30) mobile phase; detect at λ = 254 nm (oxadiazole absorbance) .

- LC-MS/MS : Employ MRM transitions for high sensitivity in plasma or tissue samples .

Advanced: How to address low reproducibility in biological assays?

Answer:

- Sample Degradation : Check for compound instability in assay buffers (e.g., pH > 8 accelerates hydrolysis). Stabilize with DMSO stocks (<0.1% final) .

- Matrix Effects : Pre-treat samples with protein precipitation (acetonitrile) to reduce interference .

- Batch Variability : Synthesize multiple compound batches and compare bioactivity statistically .

Advanced: What computational methods can predict binding modes with protein targets?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Focus on π-π stacking (thiophene/fluorophenyl) and hydrogen bonds (oxadiazole N atoms) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

Basic: How to troubleshoot poor solubility in aqueous buffers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.